molecular formula C10H14N2O2 B2886007 1-[(2-Methoxyphenyl)methyl]-3-methylurea CAS No. 925200-06-2

1-[(2-Methoxyphenyl)methyl]-3-methylurea

Cat. No. B2886007
CAS RN: 925200-06-2
M. Wt: 194.234
InChI Key: VMAPVANBNUXVIM-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]-3-methylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MMU and is a white crystalline solid with a molecular weight of 181.21 g/mol.

Scientific Research Applications

Crystal Structure Analysis

The study on the crystal structure of related compounds, such as metobromuron (a phenylurea herbicide), reveals insights into the molecular arrangement and intermolecular interactions. For instance, Kang et al. (2015) describe how in the crystal of metobromuron, N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions form chains along the a-axis, indicating a structured network which could inform the design of similar compounds for enhanced efficacy in applications (Kang, Kim, Kwon, & Kim, 2015).

Environmental Interaction

Research on the environmental interaction of phenylurea herbicides provides insights into their behavior in soil and water systems. Kozak and Weber (1983) focused on the adsorption of phenylurea herbicides by soils, showing how soil properties significantly influence herbicide distribution, an essential factor in environmental risk assessment (Kozak & Weber, 1983).

Chemical Synthesis and Reactivity

In chemical synthesis, the reactivity of methylurea compounds with other chemicals to form new compounds is of interest. Klimova et al. (2003) described the synthesis of ferrocenyl-3,4-dihydro-1H-pyrimidin-2-ones from methylurea, showcasing the potential for creating complex molecules with applications in materials science and catalysis (Klimova, Klimova, Hernández, & Martinez, 2003).

Herbicidal Activity

Investigations into the herbicidal activity of compounds similar to "1-[(2-Methoxyphenyl)methyl]-3-methylurea" have led to the discovery of new herbicides with specific modes of action. Luo et al. (2008) synthesized novel triazolinone derivatives with phenylurea and evaluated their herbicidal activities, highlighting the search for more efficient and selective herbicidal agents (Luo, Jiang, Wang, Chen, & Yang, 2008).

Photodegradation and Hydrolysis

The photodegradation and hydrolysis of substituted urea pesticides in water were studied to understand their environmental stability and breakdown. Gatidou and Iatrou (2011) found that substituted ureas neither hydrolyzed at tested pH values nor photodegraded at pH 7 and 9, providing critical information for environmental risk assessments (Gatidou & Iatrou, 2011).

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11-10(13)12-7-8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAPVANBNUXVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methoxyphenyl)methyl]-3-methylurea

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